

Application Notes and Protocols: Anivamersen Dose-Response Studies in Plasma

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Anivamersen (formerly RB007) was developed as a specific reversal agent for the anticoagulant pegnivacogin (formerly RB006). Together, they formed the REG1 anticoagulation system, designed to offer reversible inhibition of Factor IXa. This document provides a summary of the available dose-response data from clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The clinical development of the REG1 system was terminated due to severe allergic reactions observed in the REGULATE-PCI trial.[1] Nevertheless, the data from earlier studies, particularly the Phase 2 RADAR trial, offer valuable insights into the dose-dependent reversal effects of anivamersen.

Data Presentation

The primary human dose-response data for **anivamersen** comes from the RADAR (Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging) trial. This study evaluated different levels of anticoagulation reversal by administering varying doses of **anivamersen** to patients with acute coronary syndromes (ACS) treated with pegnivacogin.[2] [3][4]

While specific plasma concentrations of **anivamersen** were not reported in the primary publications, a clear dose-dependent effect on clinical outcomes, specifically bleeding rates,



was observed.

Table 1: Anivamersen Dose and Reversal of Pegnivacogin in the RADAR Trial

Target Reversal	Anivamersen Dose (mg/kg)	Pegnivacogin Dose (mg/kg)
25%	0.075	1
50%	0.2	1
75%	0.4	1
100%	1	1

Source: RADAR Trial Publications[2][3]

Table 2: Dose-Response Relationship of **Anivamersen** on Bleeding Outcomes in the RADAR Trial (PCI Substudy)

Target Reversal	Anivamersen Dose (mg/kg)	Major Modified ACUITY Bleeding (30 days)	Total Bleeding (30 days)
25%	0.075	18%	68%
50%	0.2	12%	39%
75%	0.4	9%	35%
100%	1	7%	34%
Heparin Control	N/A	11%	38%

Source: RADAR-PCI Substudy Publication[4][5]

Experimental Protocols

Protocol 1: Administration of Anivamersen in a Clinical Setting (based on the RADAR Trial)



Objective: To achieve a targeted level of reversal of pegnivacogin-induced anticoagulation.

Materials:

- Anivamersen for injection, sterile solution
- Pegnivacogin for injection, sterile solution
- Standard intravenous (IV) administration equipment

Procedure:

- Administer a 1 mg/kg intravenous bolus of pegnivacogin to induce anticoagulation. [2][4]
- Following the procedure requiring anticoagulation (e.g., percutaneous coronary intervention),
 administer a single intravenous bolus of anivamersen.
- The dose of **anivamersen** is selected based on the desired level of anticoagulation reversal as detailed in Table 1.[2][3]
- Administer the **anivamersen** dose over a short period, typically 1 minute.
- Monitor the patient for clinical signs of hemostasis and any adverse reactions.
- In cases of inadequate hemostasis after 20 minutes, administration of an additional 1 mg/kg of anivamersen to achieve full reversal could be considered as an open-label rescue therapy.[2]

Protocol 2: General Method for Quantification of Oligonucleotides in Plasma

Objective: To determine the concentration of an oligonucleotide therapeutic, such as **anivamersen**, in plasma samples. This is a general protocol as the specific assay used for **anivamersen** in the clinical trials is not publicly available.

Materials:

Human plasma (or other relevant species)

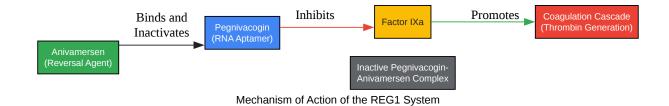


- Solid-phase extraction (SPE) cartridges for oligonucleotides
- Liquid chromatography-mass spectrometry (LC-MS/MS) system
- · Reference standard of the oligonucleotide
- Appropriate buffers and reagents for extraction and LC-MS analysis

Procedure:

- Sample Preparation (Solid-Phase Extraction): a. Condition the SPE cartridge according to
 the manufacturer's instructions. b. Load the plasma sample onto the cartridge. c. Wash the
 cartridge to remove proteins and other interfering substances. d. Elute the oligonucleotide
 from the cartridge using an appropriate elution buffer. e. Evaporate the eluate to dryness and
 reconstitute in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate
 the oligonucleotide from any remaining matrix components using a suitable liquid
 chromatography method (e.g., ion-pair reversed-phase chromatography). c. Detect and
 quantify the oligonucleotide using tandem mass spectrometry in multiple reaction monitoring
 (MRM) mode.
- Quantification: a. Prepare a calibration curve using known concentrations of the
 oligonucleotide reference standard in the same biological matrix. b. Determine the
 concentration of the oligonucleotide in the unknown samples by comparing their peak areas
 to the calibration curve.

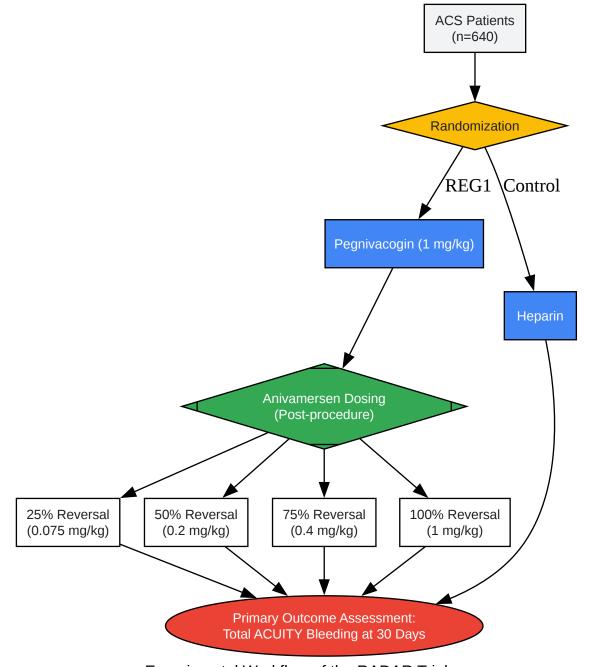
Mandatory Visualizations





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Caption: Mechanism of Action of the REG1 System.



Experimental Workflow of the RADAR Trial

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Caption: Experimental Workflow of the RADAR Trial.



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